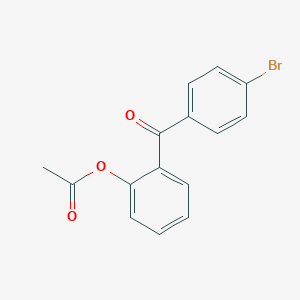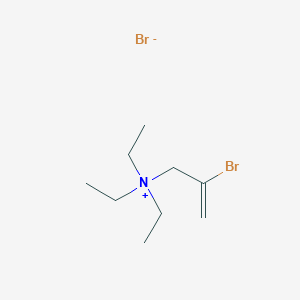
Ammonium, (2-bromoallyl)triethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-bromoallyl)triethyl-, bromide is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is commonly referred to as BATB. The compound has a molecular formula of C11H23Br2N and a molecular weight of 336.12 g/mol. It is a white crystalline powder that is soluble in water and other polar solvents. BATB is used in a variety of research applications due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of BATB is based on its ability to act as a phase transfer catalyst. It facilitates the transfer of organic compounds from one phase to another by forming a complex with the compound and transferring it across the interface between the two phases. The mechanism of action of BATB is also dependent on the specific reaction in which it is used.
Efectos Bioquímicos Y Fisiológicos
BATB has no known biochemical or physiological effects. It is not used in any medical applications and is strictly used for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BATB has several advantages for use in lab experiments. It is a highly effective phase transfer catalyst and can facilitate the transfer of organic compounds between phases with high efficiency. It is also relatively easy to synthesize and has a relatively low cost. However, BATB has some limitations in lab experiments. It is not suitable for use in reactions that require high temperatures or pressures. It is also not suitable for use in reactions that require a highly basic or acidic environment.
Direcciones Futuras
There are several future directions for research involving BATB. One area of research could be the development of new synthetic methods using BATB as a reagent. Another area of research could be the development of new applications for BATB in the field of organic synthesis. Additionally, research could be conducted to explore the potential use of BATB in other fields such as catalysis or materials science.
Conclusion:
In conclusion, Ammonium, (Ammonium, (2-bromoallyl)triethyl-, bromide)triethyl-, bromide is a quaternary ammonium salt that is widely used in scientific research as a phase transfer catalyst and reagent. Its unique properties and characteristics make it an effective tool for a variety of research applications. While it has some limitations, BATB has several advantages for use in lab experiments. There are also several future directions for research involving BATB, including the development of new synthetic methods and applications.
Métodos De Síntesis
The synthesis of BATB involves the reaction of triethylamine with Ammonium, (2-bromoallyl)triethyl-, bromide bromide. The reaction takes place in the presence of an acid catalyst such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent such as ethanol. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
BATB is widely used in scientific research as a phase transfer catalyst. It is used to facilitate the transfer of organic compounds from one phase to another, such as from an organic solvent to an aqueous phase. BATB is also used as a reagent in the synthesis of various organic compounds, such as quinolines and pyridines. It is also used as a starting material for the synthesis of other quaternary ammonium salts.
Propiedades
Número CAS |
102571-43-7 |
|---|---|
Nombre del producto |
Ammonium, (2-bromoallyl)triethyl-, bromide |
Fórmula molecular |
C9H19Br2N |
Peso molecular |
301.06 g/mol |
Nombre IUPAC |
2-bromoprop-2-enyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C9H19BrN.BrH/c1-5-11(6-2,7-3)8-9(4)10;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VATDSGNEAHVZGS-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CC(=C)Br.[Br-] |
SMILES canónico |
CC[N+](CC)(CC)CC(=C)Br.[Br-] |
Sinónimos |
AMMONIUM, (2-BROMOALLYL)TRIETHYL-, BROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






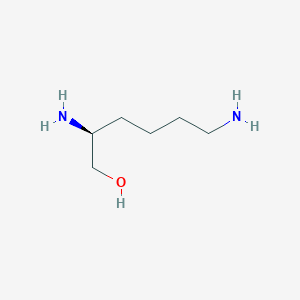
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
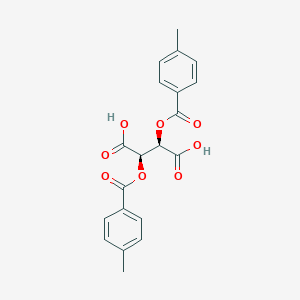
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
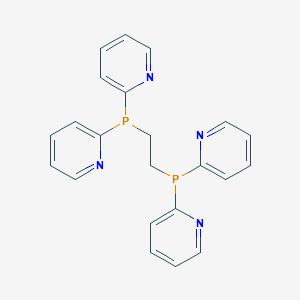
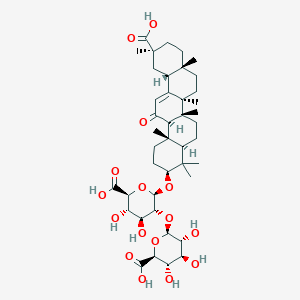
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
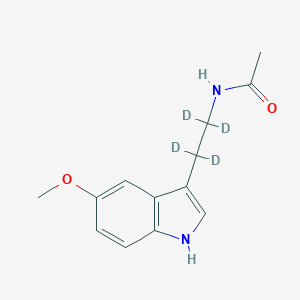
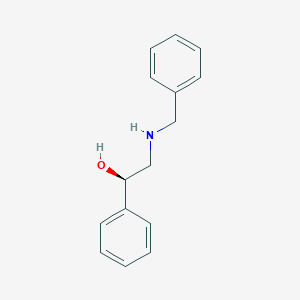
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
